3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea
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Overview
Description
3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea is a complex organic compound that features a thiophene ring and a methoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics . The presence of both hydroxy and methoxy functional groups in this compound suggests potential for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea can be achieved through multiple synthetic routes. One common method involves the condensation of a thiophene derivative with a methoxyphenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The hydroxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and methoxyphenyl ureas. Compared to these compounds, 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- 2-Butylthiophene
- 2-Octylthiophene
- Methoxyphenyl urea derivatives .
Properties
IUPAC Name |
1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-15-5-2-4-14(12-15)19-17(21)18-9-7-13(8-10-20)16-6-3-11-23-16/h2-6,11-13,20H,7-10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJOACPFIOWSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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